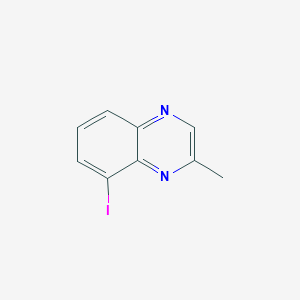

2-Methyl-8-iodoquinoxaline

Description

2-Methyl-8-iodoquinoxaline is a halogenated quinoxaline derivative characterized by a methyl group at position 2 and an iodine atom at position 8 of the quinoxaline ring. Quinoxalines, bicyclic aromatic compounds comprising two nitrogen atoms in a benzene-fused pyrazine structure, are widely studied for their pharmacological and material science applications.

Synthesis of this compound derivatives has been achieved via iridium-catalyzed reactions using glycerol and diamines under optimized conditions (e.g., 800–820°C) . Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and purity .

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

8-iodo-2-methylquinoxaline |

InChI |

InChI=1S/C9H7IN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,1H3 |

InChI Key |

QZCBUBIAEZEGKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC=C(C2=N1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The iodine atom in this compound confers higher molecular weight and polarizability compared to chlorine in 2-Chloro-3-methylquinoxaline, making it more reactive in cross-coupling reactions .

- deoxyguanosinyl) alters biological activity .

Analytical Techniques

- Chromatography: GC and HPLC are standard for purity assessment in halogenated quinoxalines .

- Spectroscopy : NMR and ICP-MS are critical for structural elucidation and trace metal analysis, respectively .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves complex structures like 8-Hydroxy-2-methylquinolinium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.